Mat2A-IN-4
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Overview
Description
Mat2A-IN-4 is a compound that acts as an inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is an enzyme that catalyzes the formation of S-adenosylmethionine from methionine and adenosine triphosphate. S-adenosylmethionine is a crucial methyl donor in various biological methylation reactions. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where it targets the methionine cycle to disrupt cancer cell metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as acyl chlorides, amines, and aldehydes under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as halogenation, alkylation, and esterification.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mat2A-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. This is often achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their biological activity and potential therapeutic applications.
Scientific Research Applications
Mat2A-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the methionine cycle and its role in cellular metabolism.
Biology: Employed in research to investigate the effects of MAT2A inhibition on cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers with dysregulated methionine metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the methionine cycle.
Mechanism of Action
Mat2A-IN-4 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A. This inhibition disrupts the production of S-adenosylmethionine, leading to a decrease in methylation reactions within the cell. The reduction in methylation affects various cellular processes, including gene expression, protein function, and metabolic pathways. The primary molecular target of this compound is the active site of methionine adenosyltransferase 2A, where it binds and prevents the enzyme from catalyzing the formation of S-adenosylmethionine.
Comparison with Similar Compounds
Mat2A-IN-4 is unique compared to other MAT2A inhibitors due to its specific structural features and high selectivity for methionine adenosyltransferase 2A. Similar compounds include:
PF-9366: Another MAT2A inhibitor with a different chemical structure but similar inhibitory activity.
SAM-7: A compound that targets the same enzyme but with varying degrees of selectivity and potency.
MAT2A-SAM-39: A structurally distinct inhibitor with high brain penetration and in vivo efficacy.
These compounds are compared based on their selectivity, potency, and therapeutic potential, with this compound often showing superior selectivity and efficacy in preclinical studies.
Properties
Molecular Formula |
C18H16ClN3O |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-7-cyclopropyl-4-(methylamino)quinazolin-2-one |
InChI |
InChI=1S/C18H16ClN3O/c1-20-17-13-9-8-12(11-6-7-11)10-16(13)22(18(23)21-17)15-5-3-2-4-14(15)19/h2-5,8-11H,6-7H2,1H3,(H,20,21,23) |
InChI Key |
KQRIBGOBTCCQSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)N(C2=C1C=CC(=C2)C3CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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